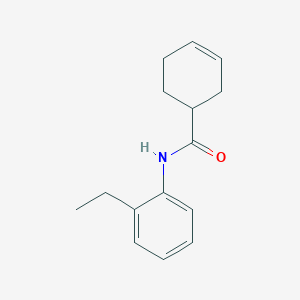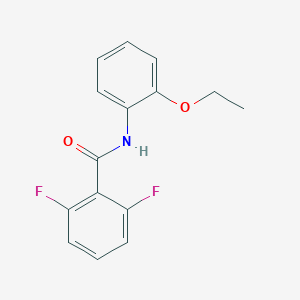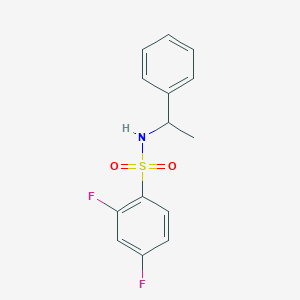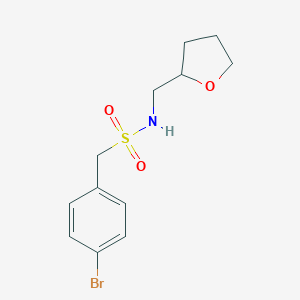
N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE is a compound that features a trifluoromethyl group attached to a benzamide structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions
N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE has several scientific research applications, including:
Biology: It is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound is explored for its potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-containing benzamides and related fluorinated compounds. Examples include:
- Trifluoromethyl ketones
- Trifluoromethylated radicals
Uniqueness
N-(1-METHYL-BUTYL)-4-TRIFLUOROMETHYL-BENZAMIDE is unique due to its specific structure, which combines a trifluoromethyl group with a benzamide backbone. This combination imparts distinct chemical properties that make it valuable in various scientific and industrial applications .
属性
分子式 |
C13H16F3NO |
|---|---|
分子量 |
259.27 g/mol |
IUPAC 名称 |
N-pentan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) |
InChI 键 |
JEAUGRWLNJVYKU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)








